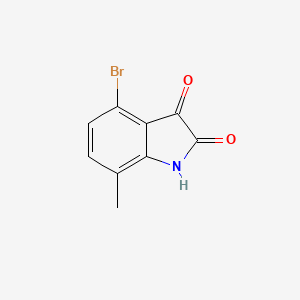

4-Bromo-7-methylisatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-7-methylisatin is a chemical compound used as a reagent, reaction component, and building block in organic chemistry . It is an important intermediate for the synthesis of other compounds .

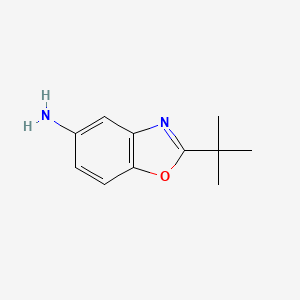

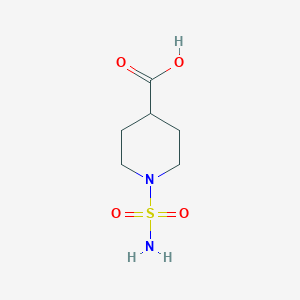

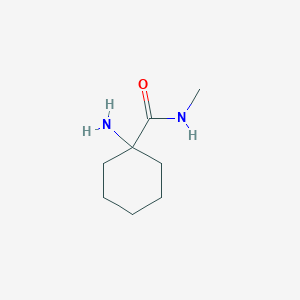

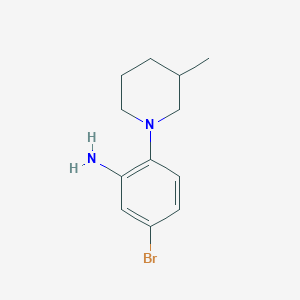

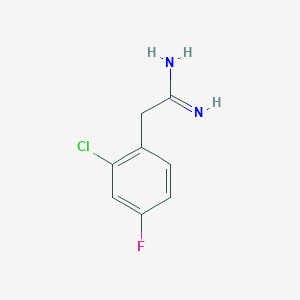

Molecular Structure Analysis

The molecular formula of 4-Bromo-7-methylisatin is C9H6BrNO2 . Its molecular weight is 240.05 g/mol . The IUPAC name is 4-bromo-7-methyl-1H-indole-2,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylisatin include a molecular weight of 240.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 238.95819 g/mol .Scientific Research Applications

Antiviral Research

4-Bromo-7-methylisatin: has been identified as a promising scaffold in the development of broad-spectrum antiviral agents. Research indicates that derivatives of isatin, the core structure of 4-Bromo-7-methylisatin, exhibit significant activity against a range of viruses, including those causing severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS) . The compound’s potential in inhibiting viral replication makes it a valuable candidate for further studies aimed at creating new antiviral drugs.

Cancer Therapeutics

The isatin framework, which includes 4-Bromo-7-methylisatin , is noted for its anticancer properties. It has been involved in the synthesis of compounds that show promise against various cancer cell lines . The ability to act on multiple targets within cancer cells positions 4-Bromo-7-methylisatin as a versatile intermediate in the design of novel oncology drugs.

Drug Synthesis

As a heterocyclic compound, 4-Bromo-7-methylisatin serves as a precursor in drug synthesis. Its structure allows for various chemical reactions, leading to the creation of biologically active molecules, particularly in the synthesis of N-, C2-, and C3-substituted derivatives of isatin . This versatility is crucial for the development of new medications with improved efficacy and safety profiles.

Pharmacological Activities

Beyond its antiviral and anticancer applications, 4-Bromo-7-methylisatin is part of the isatin derivatives known for a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anti-HIV, antioxidant, and CNS depressant functions . This broad spectrum of activities makes it an important compound in the discovery of treatments for various diseases.

Industrial Applications

In the realm of organic chemistry, 4-Bromo-7-methylisatin is utilized as a reagent, reaction component, and building block . Its role as an intermediate in the synthesis of complex compounds is invaluable, contributing to the production of high-quality reference standards and facilitating pharmaceutical testing.

Biological Research

4-Bromo-7-methylisatin: is also employed in biological research as a chemical tool to study biochemical processes. Its derivatives have been effective inhibitors of enzymes like urease and α-glucosidase, providing insights into enzyme function and aiding in the development of enzyme inhibitors .

Future Directions

properties

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylisatin | |

CAS RN |

874375-17-4 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)